Predicted Lipophilicity (LogP 2.51) and Low TPSA (21.26 Ų) Indicate Favorable Passive CNS Permeability Compared to More Polar Benzofuran Derivatives
The compound's computed LogP of 2.51 and TPSA of 21.26 Ų place it within the favorable range for passive blood-brain barrier (BBB) penetration (typically LogP 1.5–3.5 and TPSA < 60–70 Ų for CNS-active compounds). For comparison, the primary amine analog 5-APDB, which lacks the N-propyl and 2-methyl modifications, has a lower predicted LogP (approximately 1.8–2.0) due to the more polar primary amine [1]. The N-propyl substitution on the target compound increases lipophilicity by approximately 0.5–0.7 LogP units relative to primary amine benzofuran derivatives, a difference that can translate to measurably higher brain-to-plasma concentration ratios in vivo based on established correlations between LogP and BBB partitioning.
| Evidence Dimension | Predicted lipophilicity (LogP) and topological polar surface area (TPSA) as determinants of passive CNS permeability |
|---|---|
| Target Compound Data | LogP = 2.51; TPSA = 21.26 Ų |
| Comparator Or Baseline | 5-APDB (primary amine analog): estimated LogP ≈ 1.8–2.0, TPSA ≈ 35–38 Ų (primary amine contribution). General CNS drug-like space: LogP 1.5–3.5; TPSA < 60–70 Ų. |
| Quantified Difference | LogP increase of approximately +0.5 to +0.7 units vs. 5-APDB; TPSA reduction of approximately 14–17 Ų attributable to secondary amine N-alkylation. |
| Conditions | Predicted/calculated values using in silico methods (XLogP3, topological PSA). No experimental LogD or BBB-PAMPA data available for the target compound. |
Why This Matters
For CNS-targeted research programs, the systematically higher predicted lipophilicity and lower TPSA of the N-propyl secondary amine suggest superior passive BBB penetration potential compared to primary amine benzofuran analogs, making it a more suitable scaffold for CNS probe development where brain exposure is a critical selection criterion.
- [1] PubChem. 1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPDB analog). PubChem Compound Summary. NCBI. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
